

Amezinium molecular and chemical structure

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An In-depth Technical Guide on the Molecular and Chemical Structure of Amezinium

This document provides a comprehensive technical overview of **Amezinium**, a sympathomimetic drug used for the treatment of orthostatic hypotension. The guide is intended for researchers, scientists, and professionals in drug development, detailing the compound's molecular structure, chemical properties, synthesis, and mechanism of action.

Molecular and Chemical Identity

Amezinium is a substituted pyridazinium derivative. It is commercially available as the methylsulfate salt. Its core structure is the 4-amino-6-methoxy-1-phenylpyridazinium cation.



Identifier	Data	Reference(s)	
IUPAC Name	6-methoxy-1-phenylpyridazin- 1-ium-4-amine; methyl sulfate	[1][2]	
Systematic Name	4-Amino-6-methoxy-1- phenylpyridazinium methyl sulfate		
CAS Number	30578-37-1 (for methylsulfate salt)	[1][2][3]	
Molecular Formula	C12H15N3O5S	[1][2][3]	
Molecular Weight	313.33 g/mol	[1][2][3]	
Cation Formula	C11H12N3O+	[4]	
Cation Mol. Weight	202.23 g/mol		
Synonyms & Codes	Amezinium metilsulfate, Lu- 1631, Regulton, Risumic, Supratonin	[2][3][5]	
InChIKey	ZEASXVYVFFXULL- UHFFFAOYSA-N	[1][4]	
SMILES	COC1=CC(N)=CN= [N+]1C2=CC=CC=C2.O=S(OC)([O-])=O	[4][5]	

Chemical Structure (Amezinium Metilsulfate): Chemical Structure of Amezinium Metilsulfate

Physicochemical Properties

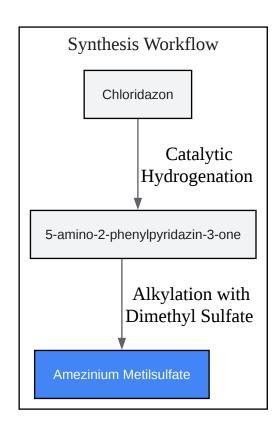
Amezinium metilsulfate is a white to off-white solid crystalline powder.[5]



Property	Value	Reference(s)
Appearance	White to off-white solid	[5]
Solubility	H ₂ O: 50 mg/mL (requires sonication) DMSO: ≥ 34 mg/mL	[5]
Storage	4°C, sealed, away from moisture	[5]

Synthesis of Amezinium Metilsulfate

The synthesis of **Amezinium** metilsulfate is a multi-step process that starts from Chloridazon (5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone), a known herbicide.[1] The general pathway involves catalytic hydrogenation to remove the chlorine and reduce the carbonyl group, followed by N-alkylation with dimethyl sulfate to form the final quaternary ammonium salt.



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Figure 1: Synthesis pathway for **Amezinium** Metilsulfate.

Experimental Protocol: General Procedure

While detailed, step-by-step industrial synthesis protocols are proprietary, the chemical literature describes the key transformations.[1]

- Reduction of Chloridazon: Chloridazon is subjected to catalytic hydrogenation (e.g., using a
 palladium catalyst) to reductively dehalogenate the C4 position and reduce the C3 carbonyl
 group, yielding 5-amino-2-phenylpyridazin-3-one.
- Alkylation: The resulting intermediate is then treated with a methylating agent, dimethyl
 sulfate. This reaction, a form of the Menshutkin reaction, involves the nucleophilic attack of
 one of the ring nitrogen atoms on the dimethyl sulfate, leading to the formation of the
 positively charged pyridazinium ring and yielding Amezinium metilsulfate as the final
 product.

Spectroscopic Characterization

Methodology Note: Specific experimental spectra for **Amezinium** are not widely available in public databases. The following sections describe the predicted spectroscopic features based on its known chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments. A sharp singlet corresponding to the three protons of the methoxy (-OCH3) group would likely appear around 3.5-4.0 ppm. The aromatic protons on the phenyl ring and the pyridazinium ring would produce a series of multiplets in the aromatic region (typically 7.0-9.0 ppm). The two protons of the primary amine (-NH2) would likely appear as a broad singlet.
- ¹³C NMR: The carbon spectrum would show signals for the methoxy carbon (~55-60 ppm), and multiple signals in the 100-160 ppm range corresponding to the aromatic carbons of the phenyl and pyridazinium rings.

Infrared (IR) Spectroscopy



The IR spectrum of **Amezinium** would be characterized by absorptions corresponding to its functional groups.[6][7]

- N-H Stretching: As a primary amine, two sharp to medium bands are expected in the 3300-3500 cm⁻¹ region.
- C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the sp³ C-H stretch of the methoxy group would be just below 3000 cm⁻¹.
- C=C and C=N Stretching: Aromatic ring C=C and pyridazinium C=N stretching vibrations would cause several bands in the 1450-1600 cm⁻¹ region.
- C-O Stretching: A strong absorption from the aryl ether C-O bond of the methoxy group is expected in the 1200-1275 cm⁻¹ range.

Mass Spectrometry (MS)

In electrospray ionization (ESI) mass spectrometry, **Amezinium** metilsulfate would show a prominent peak for the cation ($C_{11}H_{12}N_3O^+$) at a mass-to-charge ratio (m/z) of 202.09. Fragmentation of this ion would likely involve the loss of neutral molecules such as methyl radical (·CH₃) from the methoxy group or subsequent fragmentation of the heterocyclic ring system.

Pharmacological Mechanism of Action

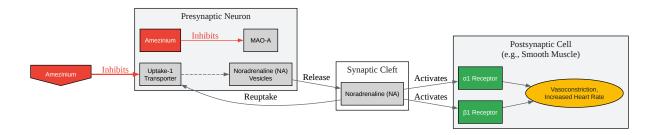
Amezinium exerts its sympathomimetic and antihypotensive effects through a complex, multitarget mechanism of action.[1][5][8][9] It does not act directly as an agonist on postsynaptic receptors but rather potentiates the effects of endogenous noradrenaline.



Mechanism	Target / Effect	Quantitative Data (Ki)	Reference(s)
Uptake-1 Inhibition	Inhibits neuronal reuptake of noradrenaline (NA) and tyramine.	Ki = 1.3 x 10 ⁻⁷ mol/L (for NA uptake)	[9]
MAO Inhibition	Reversible inhibitor of Monoamine Oxidase A and B.	Ki = 3×10^{-6} mol/L (MAO-A) Ki = 3×10^{-4} mol/L (MAO-B)	[9]
Receptor Stimulation	Indirectly stimulates vascular α- and cardiac β1- adrenoceptors.	-	[8][10]
Neuronal Uptake	Is itself a substrate for and is taken up into sympathetic neurons.	-	[8][9]

The primary effect is the inhibition of noradrenaline reuptake (Uptake-1) at the synaptic cleft, which increases the concentration and residence time of noradrenaline, leading to enhanced stimulation of α_1 - and β_1 -adrenergic receptors.[8] This results in vasoconstriction and an increased heart rate, thereby elevating blood pressure. Furthermore, by inhibiting intraneuronal MAO-A, **Amezinium** prevents the degradation of noradrenaline that has been taken up, further increasing its availability for release.[9]





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Figure 2: Amezinium's mechanism of action at the adrenergic synapse.

Overview of Cited Experimental Methodologies

The characterization of **Amezinium**'s pharmacology has been established through various in vitro and in vivo experiments. Below is an overview of the methodologies cited in the literature.

Protocol: Noradrenaline Uptake Inhibition Assay

Biochemical experiments to determine the inhibition constant (Ki) for noradrenaline uptake were performed in vitro using rat atria.[9]

- Tissue Preparation: Rat atria are prepared and incubated in a suitable physiological buffer.
- Incubation: The tissue is incubated with radiolabeled ³H-noradrenaline in the presence of varying concentrations of Amezinium.
- Analysis: The amount of radioactivity taken up by the tissue is measured (e.g., via liquid scintillation counting).
- Calculation: The Ki is calculated from the IC₅₀ value, which represents the concentration of Amezinium required to inhibit 50% of the specific ³H-noradrenaline uptake.



Protocol: Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory activity of **Amezinium** against MAO-A and MAO-B was determined using tissue homogenates.[9]

- Homogenate Preparation: Homogenates are prepared from rat heart (a source rich in MAO-A) and rat liver (a source rich in MAO-B).
- Incubation: The homogenates are incubated with a specific substrate for MAO (e.g., kynuramine or radiolabeled tyramine) and various concentrations of **Amezinium**.
- Measurement: The rate of substrate metabolism is measured, often spectrophotometrically or radiometrically.
- Data Analysis: The Ki values are determined by analyzing the enzyme kinetics, confirming the reversible nature of the inhibition.

Protocol: HPLC Method for Plasma Quantification

A high-performance liquid chromatography (HPLC) method has been validated for the determination of **Amezinium** in human plasma, particularly from patients undergoing dialysis. [11]

- Sample Preparation: Amezinium is extracted from plasma samples using a liquid-liquid extraction procedure.
- Chromatography: The extract is injected onto an end-capped C-18 reverse-phase HPLC column.
- Detection: The compound is detected using a UV detector.
- Validation: The method was validated for accuracy, precision, and reproducibility, with a
 reported limit of determination (LOD) of 2 ng/mL, which is sufficient for pharmacokinetic
 studies in patients.[11]



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